molecular formula C28H20F4N4O B612025 LY2457546 CAS No. 908265-94-1

LY2457546

Cat. No.: B612025
CAS No.: 908265-94-1
M. Wt: 504.5 g/mol
InChI Key: HTQYWLPDWPCWTF-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for LY2457546 involve complex organic synthesis techniques. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates, followed by their subsequent functionalization to yield the final product. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing .

Chemical Reactions Analysis

LY2457546 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups present in the this compound molecule .

Scientific Research Applications

LY2457546 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of receptor tyrosine kinases. In biology and medicine, this compound is investigated for its potential therapeutic effects in various types of cancer, including acute myelogenous leukemia, lung cancer, colon cancer, and prostate cancer. It has shown efficacy in preclinical models of these cancers, making it a promising candidate for further clinical development .

Mechanism of Action

The mechanism of action of LY2457546 involves the inhibition of multiple receptor tyrosine kinases, which are critical for angiogenic and tumorigenic signaling. By inhibiting these kinases, this compound disrupts the signaling pathways that promote tumor growth and angiogenesis. The molecular targets of this compound include vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor beta, FMS-like tyrosine kinase 3, Tie-2, and members of the Eph family of receptors. These targets are involved in various cellular processes, including cell proliferation, survival, migration, and angiogenesis .

Comparison with Similar Compounds

LY2457546 is unique in its activity profile, distinguishing it from other multikinase inhibitors. Similar compounds include sunitinib and LY2401402, which also inhibit multiple receptor tyrosine kinases but have different spectra of activity. For example, this compound is more potent than sunitinib in inhibiting endothelial tube formation in an in vitro angiogenesis co-culture model. Additionally, this compound has shown superior efficacy in preclinical models of acute myelogenous leukemia compared to sunitinib .

Properties

IUPAC Name

2-[2-fluoro-4-[7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20F4N4O/c1-17-11-18(7-9-33-17)19-8-10-36-25(16-34-26(36)13-19)21-6-5-20(24(29)12-21)14-27(37)35-23-4-2-3-22(15-23)28(30,31)32/h2-13,15-16H,14H2,1H3,(H,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQYWLPDWPCWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908265-94-1
Record name LY-2457546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908265941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2457546
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW8ACF2F4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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